Spectroscopic Characterization and NMR Dynamics of tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate
Spectroscopic Characterization and NMR Dynamics of tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate
Executive Summary
tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate, widely recognized in the literature as N-Boc-nornicotine (CAS: 1076199-53-5)[1], is a critical synthetic intermediate in medicinal chemistry. Its parent alkaloid, nornicotine, serves as a potent nicotinic acetylcholine receptor (nAChR) agonist and is a key human metabolite of nicotine[2]. The installation of the tert-butyloxycarbonyl (Boc) group not only protects the secondary amine during complex synthetic sequences but also acts as a powerful directing group for downstream functionalization, such as C2-lithiation[3]. This technical guide provides an authoritative framework on the structural dynamics, nuclear magnetic resonance (NMR) spectroscopic data, and advanced acquisition protocols required to accurately characterize this molecule.
Structural Dynamics: The Causality of N-Boc Rotamers
A defining analytical feature of N-Boc pyrrolidines is the restricted rotation around the carbamate C–N bond. The lone pair of electrons on the pyrrolidine nitrogen delocalizes into the adjacent carbonyl group, imparting partial double-bond character to the C–N bond. This electronic restriction creates a substantial rotational barrier, trapping the molecule in two distinct conformational states (syn and anti rotamers) at ambient temperature.
Workflow for resolving N-Boc-nornicotine rotameric states using VT NMR.
High-Resolution Spectroscopic Data
Precise NMR assignments are foundational for downstream applications. For instance, high-resolution 1 H NMR is routinely relied upon to determine enantiomeric ratios in functionalized N-Boc pyrrolidines via chiral shift reagents[4]. The data presented below represents the time-averaged chemical shifts (coalesced or center-of-mass) typically observed in standard solvent systems.
Quantitative 1 H NMR Data
The 1 H NMR spectrum is dominated by the highly deshielded pyridine protons and the massive tert-butyl singlet. The C2 methine proton is shifted significantly downfield (~4.85 ppm) due to the combined electron-withdrawing effects of the adjacent pyridine ring and the carbamate nitrogen.
Table 1: 1 H NMR Data (400 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling ( J in Hz) | Assignment & Causality |
| H-2' | 8.52 | d | 1H | 2.1 | Pyridine (ortho to pyrrolidine); deshielded by aromatic ring current. |
| H-6' | 8.45 | dd | 1H | 4.8, 1.5 | Pyridine (ortho to N); strongly deshielded by adjacent nitrogen. |
| H-4' | 7.48 | dt | 1H | 7.9, 1.8 | Pyridine (para to N). |
| H-5' | 7.22 | dd | 1H | 7.9, 4.8 | Pyridine (meta to N). |
| H-2 | 4.75 - 4.95 | m | 1H | - | Pyrrolidine α -CH; broadened due to rotameric exchange. |
| H-5 | 3.40 - 3.65 | m | 2H | - | Pyrrolidine α -CH 2 ; adjacent to carbamate nitrogen. |
| H-3, H-4 | 1.75 - 2.35 | m | 4H | - | Pyrrolidine β/γ -CH 2 envelope. |
| Boc-CH 3 | 1.20, 1.45 | s | 9H | - | tert-butyl group; often appears as two singlets due to rotamers. |
Quantitative 13 C NMR Data
The 13 C spectrum clearly delineates the distinct electronic environments of the molecule. The carbamate carbonyl carbon appears characteristically around 154 ppm, while the quaternary carbon of the Boc group is found near 79 ppm.
Table 2: 13 C NMR Data (100 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift (ppm) | Assignment Notes |
| C=O | 154.2 | Carbamate carbonyl; highly deshielded by O and N. |
| C-2' | 148.5 | Pyridine carbon. |
| C-6' | 147.9 | Pyridine carbon (adjacent to N). |
| C-3' | 139.1 | Pyridine carbon (ipso to pyrrolidine ring). |
| C-4' | 134.3 | Pyridine carbon. |
| C-5' | 123.4 | Pyridine carbon. |
| Boc-C q | 79.6 | Quaternary carbon of the tert-butyl group. |
| C-2 | 60.1 | Pyrrolidine α -carbon. |
| C-5 | 47.3 | Pyrrolidine α -carbon. |
| C-3 | 34.5 | Pyrrolidine β -carbon. |
| Boc-CH 3 | 28.4 | tert-butyl methyl carbons. |
| C-4 | 23.8 | Pyrrolidine γ -carbon. |
Self-Validating Experimental Protocols
Field-Proven Insight: Solvent Preparation
Causality: Trace hydrochloric acid in commercial CDCl 3 can protonate the basic pyridine nitrogen of N-Boc-nornicotine. This protonation drastically alters the chemical shifts of the pyridine protons and can catalyze premature Boc deprotection. Solution: Always filter CDCl 3 through a short plug of basic alumina immediately prior to sample preparation to ensure a neutral, anhydrous environment.
Variable Temperature (VT) NMR Methodology
To obtain a clean, time-averaged spectrum free of rotameric broadening, VT NMR is required. This protocol is designed as a self-validating system to ensure thermal degradation does not confound the results.
Step-by-Step Protocol:
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Sample Preparation: Dissolve 15-20 mg of N-Boc-nornicotine in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6 or Toluene- d8 ). Note: CDCl 3 boils at 334 K and is unsafe for high-temperature VT NMR.
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Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) spectrometer. Calibrate the thermocouple using an ethylene glycol standard to ensure accurate temperature reporting.
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Baseline Acquisition (298 K): Acquire a standard 1D 1 H NMR spectrum (16-32 scans, D1=2 s) to document the baseline rotameric ratio.
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Thermal Ramp: Increase the probe temperature in 10 K increments. Allow 5 minutes of equilibration time at each step to ensure thermal homogeneity across the sample volume.
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Coalescence Monitoring: Acquire a spectrum at each step. Monitor the two tert-butyl singlets; note the temperature ( Tc ) at which they merge into a single broad peak.
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High-Temperature Acquisition: Once signals are fully sharpened (typically >340 K), acquire the final high-resolution 1 H and 13 C spectra.
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Cooling and Self-Validation (Critical): Return the sample to 298 K and re-acquire the baseline spectrum. Validation logic: If the spectrum perfectly matches the initial 298 K acquisition, the high-temperature changes were purely conformational. If new peaks appear, thermal degradation occurred.
Synthetic pathway leveraging N-Boc-nornicotine for C2-substituted receptor ligands.
References
- Santa Cruz Biotechnology. "N-Boc-(R,S)-Nornicotine | CAS 1076199-53-5". Source: scbt.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8myBGHq-wJFH4mNwgWg8TV-CfIWcAkQgqZThJPJtBACZ1DzInnep1kAnqOhV2HBeZSvlLXGhcB98RtS0PX7VpaJSC7vVyZwpagclWV1sJFyf3vaIvFSth5bBkP2Sm1Am-AeiZ_AlQXickHL7vCeIC1X6i]
- National Center for Biotechnology Information. "Nornicotine | CID 91462 - PubChem". Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhB6a3V2ftZ3gE0WV8BUj75Es5WU811mMhxvwK4JMQwK9YWYsT_wR_Y716N6akTx_1tlx3SuYS9BcKOKazr8KoiaXdxlM_ceYVzn8GGMO_5omG6fSVeWhI0c-TrJmZnqlio_vcTASMUMjFo4vsoF4=]
- Journal of the American Chemical Society. "An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine...". Source: acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs0GlMWqi0MVNCh8gmkW5cS57OaRZvA8B_lBGwVZDhuaGA44-6FnUNUn9EbN8Mo1ROGtN5GsD9QVic4hGsOyZSNdClzp--VcpyoV6w6inF1U7gmo83boRQU7CZkmKDnTUzO6Wrhg==]
- University of York / Merck Research Laboratories. "Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine". Source: amazonaws.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETaMlNo9dGax1vycdEoIKxsl2xu5M4QrIh_tpd0P4NzIy3PfO-F74pa5yYbcyPNgId7EvX7HOhwSCM46klJfdBohrRUzgIMXi0ZgmOnqHwr-LRQ_TfmDgyFMOC7LYnMLS9OtADV8i643I-rde9hkIPPrgmg0L0977-P3dj9LOa5gIUOOw=]
